An In-depth Technical Guide to 2-Bromo-4-iodobenzaldehyde (CAS: 261903-03-1)
An In-depth Technical Guide to 2-Bromo-4-iodobenzaldehyde (CAS: 261903-03-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-iodobenzaldehyde is a trifunctional aromatic compound featuring an aldehyde, a bromine atom, and an iodine atom, making it a highly versatile and valuable building block in modern organic synthesis. Its unique electronic and steric properties, particularly the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, allow for precise, sequential, and site-selective functionalization.[1][2] This guide provides a comprehensive overview of the compound's physicochemical properties, synthesis, and reactivity. It places special emphasis on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical and materials science research, offering detailed protocols and mechanistic insights to enable its effective use in the laboratory.[]
Physicochemical and Spectroscopic Profile
Accurate characterization of a reagent is fundamental to reproducible and successful synthesis. 2-Bromo-4-iodobenzaldehyde is typically a beige solid with a distinct melting point range that serves as an initial indicator of purity.
Table 1: Physicochemical Properties of 2-Bromo-4-iodobenzaldehyde
| Property | Value | Source |
| CAS Number | 261903-03-1 | [4][5] |
| Molecular Formula | C₇H₄BrIO | [5] |
| Molecular Weight | 310.91 g/mol | [5] |
| Appearance | Beige Solid | |
| Melting Point | 111-114 °C | [4] |
| Boiling Point | 312.98 °C (at 760 mmHg, estimated) | [6] |
| IUPAC Name | 2-bromo-4-iodobenzaldehyde | [5] |
| SMILES | C1=CC(=C(C=C1I)Br)C=O | [5] |
| InChIKey | NOXWSLYZGNDHGB-UHFFFAOYSA-N | [5] |
Synthesis and Purification
The synthesis of di-halogenated benzaldehydes often involves multi-step sequences starting from simpler precursors. While a specific, published synthesis for 2-Bromo-4-iodobenzaldehyde was not found in the search results, a logical synthetic approach can be devised based on established organohalogen chemistry. A plausible route could involve the bromination of 4-iodobenzaldehyde or the iodination of 2-bromobenzaldehyde, with the choice of route and specific reagents being critical to control regioselectivity and maximize yield.
Workflow: A General Protocol for Halogenation
The following diagram illustrates a generalized workflow for the synthesis and purification of a di-halogenated benzaldehyde, which is applicable to a compound like 2-Bromo-4-iodobenzaldehyde.
Caption: A typical experimental workflow for synthesis and purification.
Experimental Causality:
-
Inert Atmosphere: Reactions involving organometallic intermediates or sensitive reagents often require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen or moisture.[1]
-
Anhydrous Solvents: The use of dry solvents is crucial to prevent the quenching of reactive species and hydrolysis of reagents or products.
-
Reaction Monitoring: Techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for tracking the consumption of starting material and the formation of the product, allowing the researcher to determine the optimal reaction time.[2]
-
Purification: Column chromatography is the standard method for purifying organic compounds, separating the desired product from unreacted starting materials and byproducts based on polarity. Recrystallization can be used as an alternative or subsequent step to obtain a highly pure, crystalline solid.
Reactivity and Strategic Applications in Synthesis
The synthetic utility of 2-Bromo-4-iodobenzaldehyde stems from its three distinct functional groups, which can be addressed with high selectivity.
The Principle of Chemoselective Cross-Coupling
The key to unlocking the potential of this molecule is understanding the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides towards oxidative addition to a Pd(0) center is I > Br > Cl > F.[7][8] This is due to the C-I bond being weaker and more easily broken than the C-Br bond.
This reactivity difference allows for the selective functionalization of the C-4 (iodo) position under milder conditions, while leaving the C-2 (bromo) position intact for a subsequent, more forcing reaction.[2][7] This sequential approach is a powerful strategy for building molecular complexity in a controlled manner.[8]
Caption: Selective reactivity sites on 2-Bromo-4-iodobenzaldehyde.
Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol provides a starting point for the selective coupling of an arylboronic acid at the C-4 (iodo) position. Optimization may be required for different coupling partners.
Objective: To synthesize 2-bromo-4-arylbenzaldehyde while preserving the C-Br bond.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 2-Bromo-4-iodobenzaldehyde (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[1]
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Execution: Heat the mixture with vigorous stirring to 80-90 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).[2]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure 2-bromo-4-arylbenzaldehyde.
The Catalytic Cycle: A Mechanistic View
The success of the Suzuki-Miyaura coupling hinges on a well-understood palladium catalytic cycle. The selectivity for the C-I bond arises from the lower activation energy required for the initial oxidative addition step compared to the C-Br bond.
Caption: General catalytic cycle for Suzuki-Miyaura cross-coupling.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount. 2-Bromo-4-iodobenzaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation.[9] It may also cause respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[10] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] This compound may be sensitive to light, air, and moisture.[10][12]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[10][11]
-
Skin: Wash off immediately with plenty of soap and water.[10]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[9][11]
-
Conclusion
2-Bromo-4-iodobenzaldehyde is a powerful and strategic intermediate for the synthesis of complex organic molecules. Its value lies in the predictable and selective reactivity of its halogenated sites, enabling chemists to perform sequential cross-coupling reactions with a high degree of control. By understanding the principles of chemoselectivity and employing validated protocols, researchers in drug discovery and materials science can leverage this compound to efficiently construct novel molecular architectures, accelerating innovation and development.[][13]
References
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- abcr Gute Chemie. AB443293 | CAS 261903-03-1.
- SynQuest Laboratories. CAS 261903-03-1 | 2-Bromo-4-iodobenzaldehyde.
- MOLBASE. 2-bromo-4-iodobenzaldehyde - Tetrahedron Scientific Inc.
- PubChem. 2-Bromo-4-iodobenzaldehyde | C7H4BrIO | CID 44828499.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 2). The Role of 2-Bromo-4-iodobenzaldehyde in Advanced Chemical Synthesis.
- Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
- Benchchem. A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
- Fisher Scientific. (2014, September 16). SAFETY DATA SHEET.
- Suvchem Laboratory Chemicals. 4-BROMO BENZALDEHYDE (P-BROMO BENZALDEHYDE).
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- Benchchem. Significance of Halogenated Benzaldehydes as Versatile Chemical Building Blocks.
- Benchchem. Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
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Sommer, H., & Eisink, N. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2698–2739. Available at: [Link]
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Cancilla, D., et al. (2024). Accelerating compound synthesis in drug discovery: the role of digitalisation and automation. RSC Chemical Biology. Available at: [Link]
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